Herbacin
Description
Properties
CAS No. |
106793-86-6 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of Herbacin in Academic and Industrial Literature
-
None of the sources ( – ) mention "this compound" as a chemical compound, reaction participant, or product.
-
The term "this compound" may refer to a commercial product (e.g., a cosmetic or herbal formulation), but its chemical composition is not defined in peer-reviewed literature or chemical reaction databases.
Analysis of Potential Misinterpretations
-
Possible misspelling : If the intended query was "Herbicide" (a class of agrochemicals), extensive reaction data exists. For example, glyphosate degradation involves hydrolysis and microbial pathways12.
-
Trade name confusion : If "this compound" refers to a proprietary blend, specific ingredient data would require disclosure from the manufacturer.
Recommendations for Further Research
-
Verify nomenclature : Confirm the IUPAC name, CAS registry number, or structural formula of "this compound" to enable accurate literature searches.
-
Explore alternative databases : Non-indexed sources (e.g., patents, manufacturer documentation) may provide insights not available in open-access journals.
Data Gaps and Limitations
| Source | Relevant Compounds | This compound Mentioned? |
|---|---|---|
| ACS | Citric acid, sodium bicarbonate | No |
| PMC | Glyoxylic acid, catechol | No |
| MIT | Catalytic surface reactions | No |
| Britannica | General reaction types | No |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities or overlapping applications with Herbacin:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Source | Key Pharmacological Activities | Applications |
|---|---|---|---|---|---|---|
| This compound | 11021-22-0 | C₂₁H₂₀O₁₂ | 464.39 | Althaea rosea | DNMT inhibition, skin conditioning | Cosmetics, potential epigenetic drugs |
| Ellagic acid | 476-66-4 | C₁₄H₆O₈ | 302.19 | Pomegranate, berries | Antioxidant, anti-inflammatory, enzyme inhibition | Nutraceuticals, cancer research |
| Kaempferide | 491-54-3 | C₁₆H₁₂O₆ | 300.26 | Alpinia officinarum | Anti-inflammatory, DNMT inhibition | Oncology, dermatology |
| Morin | 480-16-0 | C₁₅H₁₀O₇ | 302.24 | Morus alba (mulberry) | Antioxidant, enzyme inhibition | Food preservatives, neuroprotection |
Key Observations :
- Structural Diversity : this compound’s larger molecular size (C₂₁H₂₀O₁₂) compared to ellagic acid (C₁₄H₆O₈) and morin (C₁₅H₁₀O₇) may enhance its binding affinity to proteins like DNMTs, as evidenced by stable interactions with 4WXX and 2QRV .
- Pharmacological Overlap : While this compound and kaempferide both exhibit DNMT inhibition, kaempferide’s smaller structure (C₁₆H₁₂O₆) allows broader bioavailability in cancer models .
Pharmacokinetic and Clinical Comparisons
- Bioavailability : this compound’s high polarity (due to multiple hydroxyl groups) may limit oral absorption compared to lipophilic analogues like kaempferide. This aligns with its predominant topical use in cosmetics .
- Drug Interactions : Unlike ellagic acid, which interacts with warfarin and chemotherapeutics , this compound’s interaction profile is undocumented, necessitating further safety studies.
- Standardization Challenges : Variability in Althaea rosea growth conditions (e.g., soil pH, harvest time) may affect this compound’s consistency, a limitation also observed in other botanicals like Ginkgo biloba .
Industrial and Commercial Context
- Market Position : this compound is marketed by This compound Cosmetics in skincare products (e.g., Kamille Hand Cream, Foot Care Cleansing Gel) . In contrast, ellagic acid dominates the nutraceutical sector for antioxidant supplements .
- Regulatory Status : Unlike kaempferide and morin, which are FDA-recognized as Generally Recognized as Safe (GRAS) for food additives, this compound lacks regulatory approval for oral use, restricting its applications to topical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
